3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 107952-04-5
VCID: VC21300155
InChI: InChI=1S/C16H15N3O2S/c1-20-13-9-5-6-10-14(13)21-11-15-17-18-16(22)19(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)
SMILES: COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl-

CAS No.: 107952-04-5

Cat. No.: VC21300155

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- - 107952-04-5

Specification

CAS No. 107952-04-5
Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name 3-[(2-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H15N3O2S/c1-20-13-9-5-6-10-14(13)21-11-15-17-18-16(22)19(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)
Standard InChI Key BPKUFMCJXLYRFM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator